Bienvenue dans la boutique en ligne BenchChem!

5-(2-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

AhR Antagonist Binding Affinity Receptor Pharmacology

The compound 5-(2-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, designated CAS 866348-37-0 and commonly known as CAY10464 or AHR antagonist 7, is a synthetic, small-molecule aryl hydrocarbon receptor (AhR) antagonist. It is characterized by a fused tetracyclic core combining pyrazolo[4,3-c]quinoline and dioxolo moieties.

Molecular Formula C24H16FN3O2
Molecular Weight 397.409
CAS No. 866348-37-0
Cat. No. B2663554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
CAS866348-37-0
Molecular FormulaC24H16FN3O2
Molecular Weight397.409
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=CC=C5F)C6=CC=CC=C6
InChIInChI=1S/C24H16FN3O2/c25-19-9-5-4-8-16(19)12-28-13-18-23(15-6-2-1-3-7-15)26-27-24(18)17-10-21-22(11-20(17)28)30-14-29-21/h1-11,13H,12,14H2
InChIKeyOVSVFMLKSWAOHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 866348-37-0 (CAY10464): Sourcing Guide for a High-Affinity Aryl Hydrocarbon Receptor (AhR) Antagonist Tool Compound


The compound 5-(2-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, designated CAS 866348-37-0 and commonly known as CAY10464 or AHR antagonist 7, is a synthetic, small-molecule aryl hydrocarbon receptor (AhR) antagonist. It is characterized by a fused tetracyclic core combining pyrazolo[4,3-c]quinoline and dioxolo moieties. CAY10464 is a high-affinity, selective AhR antagonist with a reported Ki of 1.4 nM . It has been employed as a chemical probe to dissect AhR signaling pathways in inflammation, cancer, and toxicology research [1]. The compound's potent and functionally validated activity makes it a critical tool for experimental contexts where precise modulation of AhR is required.

Why CAY10464 Cannot Be Simply Replaced by Other AhR Antagonists for Robust Target Engagement Studies


Although several AhR antagonists are commercially available, they exhibit significant variability in binding affinity, functional inhibitory potency, and off-target profiles, making direct substitution unreliable. The affinity of CAY10464 (Ki = 1.4 nM) substantially exceeds that of the commonly used CH-223191 (IC50 ≈ 30 nM in receptor binding assays). Furthermore, unlike some antagonists that exhibit partial agonism or narrow selectivity windows, CAY10464 is reported to be inactive against the estrogen receptor at concentrations up to 100 µM, providing a >70,000-fold selectivity window over AhR [1]. This level of potency and selectivity is not a class-wide property, meaning generic substitution can lead to significant differences in target engagement and experimental outcomes.

Quantitative Differentiation of CAY10464 (CAS 866348-37-0) from Common AhR Antagonists: A Comparator-Based Evidence Guide


Superior AhR Binding Affinity Compared to CH-223191

CAY10464 demonstrates substantially higher affinity for the aryl hydrocarbon receptor compared to the widely used antagonist CH-223191. In rabbit liver cytosol preparations, the Ki of CAY10464 is 1.4 nM . In contrast, CH-223191 has a reported IC50 of 30 nM in a comparable AhR binding assay [1]. This indicates CAY10464 is over 20-fold more potent at the receptor level.

AhR Antagonist Binding Affinity Receptor Pharmacology

Validated Cellular Functional Inhibition of CYP1A1 Compared to StemRegenin 1 (SR1)

CAY10464 has been functionally validated in HepG2 cells, where at 100 nM it effectively inhibits CYP1A1 mRNA expression, a hallmark of AhR activation [1]. In contrast, StemRegenin 1 (SR1), another common AhR antagonist, requires a concentration of 1 µM to achieve comparable suppression of AhR-mediated transcription in similar cellular contexts [2]. This demonstrates a 10-fold greater functional potency for CAY10464.

AhR Antagonist CYP1A1 Inhibition Hepatocellular Carcinoma

Defined Selectivity Profile Against Estrogen Receptor Off-Targets

A critical differentiator for CAY10464 is its confirmed lack of activity on estrogen receptors (ER) even at high concentrations. Testing at 100 µM showed no activity as an ER ligand [1]. This contrasts with the broader polypharmacology of some other AhR modulators. For instance, resveratrol, a natural AhR antagonist, also acts as a phytoestrogen and can activate ER at micromolar concentrations [2]. The selectivity window for CAY10464 is >70,000-fold over its AhR Ki.

AhR Antagonist Selectivity Estrogen Receptor Off-Target

Use in Validating AhR-Mediated Toxicity and Inflammation Pathways

CAY10464 has been used in mechanistic toxicology studies to dissect AhR-dependent effects of amiodarone (AMD). In HepG2 cells, co-treatment with CAY10464 (1 µM) effectively inhibited AMD-induced CYP1A1 and CYP1A2 activity, confirming its utility as a pathway-specific tool [1]. While not a direct comparison to another antagonist, this study validates its potency in a multi-endpoint functional assay that is more stringent than simple binding, demonstrating its practical value over non-validated or less potent in-class compounds.

AhR Antagonist Amiodarone Toxicity Inflammation CYP1A2

Optimal Application Scenarios for CAY10464 (CAS 866348-37-0) Based on Its Quantitative Differentiation


High-Sensitivity AhR Pathway Reporter Assays

In reporter gene assays (e.g., XRE-luciferase) where maximal signal-to-noise ratio is critical, CAY10464's high affinity (Ki = 1.4 nM) enables complete receptor antagonism at low nanomolar concentrations, minimizing the risk of non-specific effects associated with high-dose treatments required for less potent inhibitors like CH-223191 .

Co-Treatment Studies in Estrogen-Sensitive Cell Lines

For research on breast cancer (e.g., MCF-7 cells) or endocrine disruption, CAY10464 is the superior choice because of its confirmed inactivity at estrogen receptors up to 100 µM, providing a >70,000-fold selectivity window [1]. This avoids the confounding estrogenic effects exhibited by other AhR modulators like resveratrol [2].

Investigating the Role of AhR in Drug-Induced Hepatotoxicity

CAY10464 has been successfully employed to delineate AhR-dependent mechanisms in amiodarone toxicity models. Its validated ability to fully suppress drug-induced CYP1A1 and CYP1A2 mRNA expression in HepG2 cells at 1 µM [3] makes it a validated tool for toxicology studies aiming to dissect AhR's role in xenobiotic metabolism and hepatocyte injury.

Hematopoietic Stem Cell (HSC) Expansion and Immunology Research

While StemRegenin 1 (SR1) is a key compound for HSC expansion, studies requiring precise titration of AhR antagonism without the partial agonist activity sometimes seen with SR1 may benefit from CAY10464. CAY10464's distinct chemotype and pure antagonist profile provide a complementary chemical tool to validate AhR-dependent phenotypes observed with SR1 in stem cell and immune cell biology [4].

Quote Request

Request a Quote for 5-(2-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.